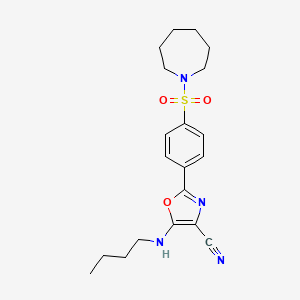

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

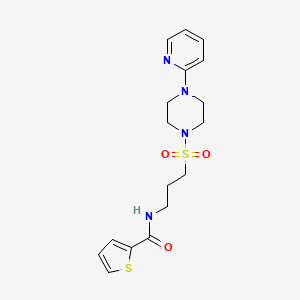

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile, also known as AZD5363, is a novel small molecule inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is a critical signaling pathway in the regulation of cell growth, survival, and metabolism. Dysregulation of the AKT pathway has been implicated in the development and progression of various types of cancer. AZD5363 has shown promising preclinical activity against a range of cancer types and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Novel Transformations in Organic Chemistry

Research has explored the transformations of related oxazole-carbonitriles, revealing potential for diverse chemical modifications. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with various agents leads to the introduction of azole fragments, demonstrating the reactivity and versatility of the oxazole moiety in synthesizing heterocyclic compounds (Shablykin, Brovarets, & Drach, 2007).

Advances in Heterocyclic Chemistry

Another study focused on the acylation reactions of azepin-ylacetonitrile derivatives, showing that acylation can occur at different positions based on the nature of the acylating agent. This highlights the compound's utility in synthesizing novel heterocyclic structures with potential biological activities (Makei, Volovenko, Nazarenko, & Tolmachev, 2004).

Synthesis and Applications of Oxazoles

Further research demonstrated a rapid route for preparing various oxazole derivatives, starting from aminomalononitrile and benzoyl chloride, indicating a method for generating structurally diverse molecules from simple precursors. This could be applicable in designing compounds with specific properties, including those related to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(butylamino)oxazole-4-carbonitrile (Lemaire et al., 2015).

Heterocyclic Compounds as Antimicrobial Agents

The synthesis and evaluation of azo molecules derived from 2-aminothiazole and various pyridone derivatives have demonstrated potential antimicrobial and antimycobacterial activities. These findings suggest that structurally related compounds like this compound could be explored for similar biological applications, underscoring the importance of heterocyclic chemistry in drug discovery (Ravi et al., 2020).

Propriétés

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(butylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-2-3-12-22-20-18(15-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24-13-6-4-5-7-14-24/h8-11,22H,2-7,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQZYPKYEUZCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)

![2-[[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2783533.png)

![2-[2-(3-Fluorophenyl)acetamido]acetic acid](/img/structure/B2783534.png)

![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2783543.png)

![[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2783544.png)

![2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2783545.png)